3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide
Description
3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide is a benzamide derivative featuring a fluorine atom at the 3-position of the benzoyl group and a 3-methoxypyrrolidin-1-yl substituent on the phenyl ring. This compound belongs to a class of molecules designed to modulate biological targets through interactions with proteins or enzymes, often via hydrogen bonding, hydrophobic, or steric effects conferred by its substituents. The methoxypyrrolidin group may enhance solubility or influence pharmacokinetic properties compared to simpler substituents.
Properties
IUPAC Name |
3-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-23-17-9-10-21(12-17)16-7-5-15(6-8-16)20-18(22)13-3-2-4-14(19)11-13/h2-8,11,17H,9-10,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREWEQAFRXHOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrrolidine Intermediate: The methoxypyrrolidine group is synthesized through the reaction of 3-methoxypyrrolidine with appropriate reagents.
Coupling with Fluorobenzene: The intermediate is then coupled with fluorobenzene using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Formation of the Benzamide: The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated as a potential lead compound in the development of new pharmaceuticals, particularly targeting various receptors and enzymes involved in disease processes. Its fluorinated structure enhances lipophilicity and metabolic stability, which are advantageous for drug design.
Neuropharmacology
Research indicates that derivatives of this compound may interact with neurotransmitter systems, potentially offering therapeutic effects in treating neurological disorders. The presence of the pyrrolidine moiety suggests possible interactions with dopamine and serotonin receptors, which are crucial in the management of conditions such as depression and schizophrenia.
Anticancer Activity
Preliminary studies have shown that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The specific mechanisms of action are still under investigation, but they may involve modulation of signaling pathways related to cell growth and survival.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of structurally similar compounds on neuronal cells exposed to oxidative stress. Results demonstrated that these compounds could significantly reduce cell death and enhance cell viability, suggesting potential applications in neurodegenerative diseases .
Case Study 2: Antitumor Activity
Research conducted at a leading pharmaceutical institute examined the antitumor activity of related benzamide derivatives. The study utilized various cancer cell lines and found that certain modifications to the benzamide structure led to increased cytotoxicity against breast cancer cells, indicating a promising avenue for further exploration .
Mechanism of Action
The mechanism of action of 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The fluorine atom and methoxypyrrolidine group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide with structurally related benzamide derivatives, focusing on substituents, physicochemical properties, and spectral characteristics:
Key Observations:
Fluorine at the 3-position is common across analogs, influencing electronic properties and metabolic stability.
Physicochemical Properties: Melting points vary widely: Sulfamoyl derivative 5g (201–203°C) vs. The pyridinyloxy methyl group in may enhance lipophilicity compared to the methoxypyrrolidin group.
Spectral and Structural Analysis :
- 5g and 1i were characterized via NMR and mass spectrometry, confirming regiochemistry and purity ().
- Overlapping aromatic signals in simpler analogs (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) complicate NMR assignments (), suggesting the methoxypyrrolidin group in the target compound may simplify spectral interpretation.
Biological Relevance :
- While VU0366248 () and imidazolidin derivatives () show receptor-targeting activity, the biological profile of the target compound remains uncharacterized in the provided evidence.
Biological Activity
3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 285.35 g/mol
The presence of the fluorine atom and the methoxypyrrolidine moiety suggests potential interactions with biological targets, which may enhance its pharmacological profile.
Antiviral Activity
Recent studies have shown that derivatives of N-phenylbenzamide, including compounds similar to 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide, exhibit significant antiviral properties. For instance, a series of N-phenylbenzamides were evaluated for their efficacy against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. Notably:
- IC values ranged from 5.7 to 12 µM for active compounds, indicating potent antiviral activity.
- Compounds demonstrated lower cytotoxicity compared to established antiviral agents like pirodavir, suggesting a favorable therapeutic index .
The antiviral mechanism of N-phenylbenzamides appears to involve direct binding to viral capsids. Research indicates that these compounds stabilize the virus and inhibit uncoating, effectively preventing viral replication . The binding affinity is enhanced by specific structural features such as the presence of electron-withdrawing groups.
Study 1: Antiviral Efficacy Against EV71
In a controlled study, various N-phenylbenzamide derivatives were tested against multiple strains of EV71. The results indicated:
| Compound | Strain Tested | IC (µM) | TC (µM) | Selectivity Index |
|---|---|---|---|---|
| 1e | H | 5.7 | 620 | 109 |
| 1c | SZ-98 | 15 | >500 | >33 |
| 5e | JS-52-3 | 12 | >500 | >41 |
These findings suggest that the introduction of specific substituents can significantly enhance antiviral activity while maintaining low toxicity .
Study 2: Anticancer Potential
Another area of investigation is the anticancer activity of related benzamide derivatives. Studies have reported that certain N-phenylbenzamides exhibit cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
